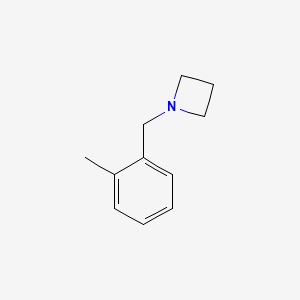
1-Chloroethyl cyclopentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl cyclopentyl carbonate is an organic compound with the molecular formula C8H13ClO3 It is a carbonate ester derived from cyclopentanol and 1-chloroethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloroethyl cyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with 1-chloroethanol in the presence of a base such as triethylamine or pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity .
Industrial Production Methods: For industrial production, the process involves the use of trichloromethyl chloroformate and cyclopentanol. The reaction is carried out under controlled conditions, with the addition of triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloroethyl cyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentanol and 1-chloroethanol.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis and other reactions requiring pH control.
Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Hydrolysis Products: Cyclopentanol and 1-chloroethanol.
Oxidation and Reduction Products: Depending on the specific conditions, different oxidized or reduced forms of the compound can be obtained.
Applications De Recherche Scientifique
1-Chloroethyl cyclopentyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of polymers and other advanced materials.
Industrial Applications: It is employed as a solvent and reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-chloroethyl cyclopentyl carbonate involves the interaction of its functional groups with various molecular targets. The carbonate ester group can undergo nucleophilic attack, leading to the formation of different products. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
- 1-Chloroethyl ethyl carbonate
- 1-Chloroethyl methyl carbonate
- Cyclopentyl methyl carbonate
Comparison: 1-Chloroethyl cyclopentyl carbonate is unique due to the presence of both a cyclopentyl group and a 1-chloroethyl group. This combination provides distinct reactivity and properties compared to similar compounds. For example, the cyclopentyl group offers steric hindrance, which can influence the compound’s reactivity and stability .
Propriétés
Numéro CAS |
50893-54-4 |
|---|---|
Formule moléculaire |
C8H13ClO3 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
1-chloroethyl cyclopentyl carbonate |
InChI |
InChI=1S/C8H13ClO3/c1-6(9)11-8(10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Clé InChI |
CINNLCXQXOLFSC-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)OC1CCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)

![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)



![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

